molecular formula C28H28P2 B1396928 (R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane CAS No. 81157-90-6

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

Cat. No. B1396928
CAS RN: 81157-90-6
M. Wt: 426.5 g/mol
InChI Key: RCMMGTSPHFJVET-LOYHVIPDSA-N
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Description

Synthesis Analysis

The ligand is prepared via the Jugé-Stephan route from (−)-oxazaPB derived from (1 S ,2 R )- (+)-ephedrine . The ( S, S )-enantiomer is accessible from (1 R ,2 S )- (−)-ephedrine .


Chemical Reactions Analysis

“(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane” serves as an asymmetric hydrogenation catalyst for enamides . It reacts with methyl (Z)- {beta}-propyl- {alpha}-acetamidoacrylate (MPAA) to form the 1:1 adduct, (Rh (R,R-DIPAMP) (MPAA)) {sup +} (1), with a binding constant of 1.4 {times} 10 {sup 4} M {sup {minus}1} at 25 {degree}C .

Scientific Research Applications

Catalysis and Reaction Mechanisms

  • Mechanistic Insights in Protonation Reactions : Research on the protonation reactions of Fe complexes with related bidentate phosphine ligands, such as 1,2-bis[bis(methoxypropyl)phosphino]ethane, revealed insights into symmetric protonation mechanisms. These studies, which involve DFT calculations and experimental observations of intermediates, contribute to understanding how similar ligands, including "(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane," might behave in catalytic cycles, especially in reactions involving nitrogen fixation and reduction processes (Tyler, 2015).

  • Group 8 Half-Sandwich Complexes : The chemistry and catalytic applications of Group 8 half-sandwich complexes, which can include ligands similar to "(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane," are explored in depth. These complexes are involved in various catalytic transformations, including C-C coupling reactions, showcasing the potential utility of such ligands in developing new catalytic systems (Cadierno, Gamasa, & Gimeno, 2004).

Material Science and Coordination Chemistry

  • Paramagnetic Planar Complexes of Ni(II) : Research into the formation, coordination geometry, and magnetic properties of phosphinic amidato bischelates, which are structurally related to "(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane," provides insights into the design and synthesis of planar paramagnetic complexes. These studies have implications for the development of materials with unique magnetic properties (Brück, Englert, Kuchen, & Peters, 1996).

Environmental and Health Impact Studies

  • Bisphenol A Alternatives : In the context of finding safer alternatives to bisphenol A (BPA), compounds structurally related to "(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane" might be explored for their potential as non-toxic substitutes in various applications, including plastics and resins. Studies on the carcinogenicity, reproductive toxicity, and endocrine disruption potential of BPA alternatives are crucial for guiding future research and regulatory decisions (den Braver-Sewradj et al., 2020).

Safety And Hazards

“(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane” is irritating to the respiratory tract, skin, and eyes. It may be harmful if swallowed . It contains fluorine which under certain conditions of use, decomposition, or metabolism may generate fluoride ion, causing nausea, vomiting, labored breathing, hypocalcaemia, deterioration of tooth and bone structure, kidney and liver damage .

properties

IUPAC Name

(R)-(2-methylphenyl)-[2-[(2-methylphenyl)-phenylphosphanyl]ethyl]-phenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28P2/c1-23-13-9-11-19-27(23)29(25-15-5-3-6-16-25)21-22-30(26-17-7-4-8-18-26)28-20-12-10-14-24(28)2/h3-20H,21-22H2,1-2H3/t29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMMGTSPHFJVET-LOYHVIPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1P(CCP(C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1[P@](CC[P@](C2=CC=CC=C2)C3=CC=CC=C3C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R,R)-1,2-Bis[(2-methylphenyl)-(phenyl)phosphino]ethane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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